Fasudil hydrochloride
CAS No.: 105628-07-7
VCID: VC20742292
Molecular Formula: C14H18ClN3O2S
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fasudil hydrochloride is a pharmacological compound primarily recognized for its role as a Rho-associated kinase (ROCK) inhibitor. It is utilized in various clinical applications, particularly for its vasodilatory and neuroprotective effects. The compound is chemically classified as 5-((1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride, with a molecular formula of C₁₄H₁₈ClN₃O₂S and a molecular weight of approximately 327.8 g/mol. Its chemical structure can be represented as follows: Mechanism of ActionFasudil functions primarily by inhibiting Rho-associated kinases, which are critical in various cellular processes including smooth muscle contraction, cell migration, and proliferation. This inhibition leads to:
The compound also exhibits properties as a calcium channel blocker and has been shown to inhibit non-specific serine/threonine protein kinases, contributing to its therapeutic potential in various conditions. Clinical ApplicationsFasudil hydrochloride has been studied for several clinical indications, including:
Research FindingsRecent studies have highlighted the efficacy and safety profile of fasudil in various clinical settings: PharmacokineticsFasudil hydrochloride exhibits distinct pharmacokinetic properties that influence its clinical use: Absorption and Distribution
Metabolism and ExcretionFasudil undergoes hepatic metabolism with the formation of hydroxyfasudil, its active metabolite. The elimination half-life allows for once or twice daily dosing in clinical settings. Table 2: Pharmacokinetic Parameters of Fasudil Hydrochloride
Safety and Side Effects
Monitoring during treatment is essential to manage any adverse reactions effectively. |
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CAS No. | 105628-07-7 | ||||||||
Product Name | Fasudil hydrochloride | ||||||||
Molecular Formula | C14H18ClN3O2S | ||||||||
Molecular Weight | 327.8 g/mol | ||||||||
IUPAC Name | 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride | ||||||||
Standard InChI | InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | ||||||||
Standard InChIKey | LFVPBERIVUNMGV-UHFFFAOYSA-N | ||||||||
SMILES | C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | ||||||||
Canonical SMILES | [H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-] | ||||||||
Synonyms | 1-(5-isoquinolinesulfonyl)homopiperazine AT 877 AT-877 AT877 fasudil fasudil hydrochloride fasudil mesylate HA 1077 HA-1077 |
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PubChem Compound | 657249 | ||||||||
Last Modified | Sep 12 2023 |
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